molecular formula C34H43NO5 B11155599 7-[(4-tert-butylbenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4,8-dimethyl-2H-chromen-2-one

7-[(4-tert-butylbenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11155599
M. Wt: 545.7 g/mol
InChI Key: YAHWCSONUWAONO-UHFFFAOYSA-N
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Description

“3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE” is a complex organic compound that features a combination of isoquinoline, chromenone, and tert-butylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the isoquinoline and chromenone intermediates. The key steps include:

    Isoquinoline Intermediate Synthesis: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions.

    Chromenone Intermediate Synthesis: This involves the condensation of a phenol derivative with an acyl chloride in the presence of a base.

    Final Coupling: The isoquinoline and chromenone intermediates are coupled using a suitable linker, such as a propyl group, under basic conditions. The reaction is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Purification: Employing techniques like crystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it can be used to study the interactions of isoquinoline and chromenone derivatives with biological targets, such as enzymes and receptors.

Medicine

Industry

In the material science industry, the compound can be used in the development of new polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety may interact with neurotransmitter receptors, while the chromenone group could inhibit certain enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Known for their activity in the central nervous system.

    Chromenone Derivatives: Known for their anti-inflammatory and antioxidant properties.

    Tert-Butylphenyl Derivatives: Known for their stability and resistance to degradation.

Uniqueness

The unique combination of these three moieties in a single molecule provides a multifaceted approach to interacting with biological targets, making it a promising candidate for drug development and material science applications.

Properties

Molecular Formula

C34H43NO5

Molecular Weight

545.7 g/mol

IUPAC Name

3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-[(4-tert-butylphenyl)methoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C34H43NO5/c1-22-27-13-15-29(39-21-24-9-11-25(12-10-24)33(3,4)5)23(2)31(27)40-32(37)28(22)14-16-30(36)35-19-18-34(38)17-7-6-8-26(34)20-35/h9-13,15,26,38H,6-8,14,16-21H2,1-5H3

InChI Key

YAHWCSONUWAONO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(C)(C)C)CCC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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